molecular formula C14H9F3N2O3 B12610376 3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

Katalognummer: B12610376
Molekulargewicht: 310.23 g/mol
InChI-Schlüssel: CIRDLCSIJNBPLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide structure. This compound is typically a yellow solid at room temperature and is insoluble in water but soluble in organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide can be achieved through the reaction of benzoyl chloride with 4-(trifluoromethyl)aniline in the presence of a base. The reaction typically proceeds as follows:

    Step 1: Dissolve 4-(trifluoromethyl)aniline in an organic solvent such as dichloromethane.

    Step 2: Add a base, such as triethylamine, to the solution.

    Step 3: Slowly add benzoyl chloride to the mixture while maintaining a low temperature.

    Step 4: Allow the reaction to proceed at room temperature for several hours.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
  • 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
  • 3-nitro-N-[4-(trifluoromethyl)phenyl]thiazole-2-yl]benzamide

Uniqueness

3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can influence its reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound’s stability and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C14H9F3N2O3

Molekulargewicht

310.23 g/mol

IUPAC-Name

3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)10-4-6-11(7-5-10)18-13(20)9-2-1-3-12(8-9)19(21)22/h1-8H,(H,18,20)

InChI-Schlüssel

CIRDLCSIJNBPLD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.